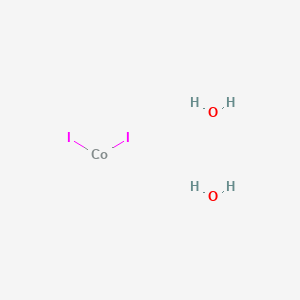

Cobalt iodide dihydrate

Description

Historical Context and Early Investigations of Cobalt Iodide Hydrates

The history of cobalt compounds dates back to ancient times, with cobalt-based blue pigments used in jewelry and paints. wikipedia.orgamericanelements.com However, the element itself was not formally discovered until around 1735 by Swedish chemist Georg Brandt. wikipedia.org Brandt demonstrated that cobalt was the source of the blue color in glass, a property previously attributed to bismuth. wikipedia.org

Investigations into specific cobalt iodide compounds occurred much later. While anhydrous cobalt(II) iodide (CoI₂) and its more common hexahydrate form (CoI₂·6H₂O) were known, detailed studies on the various hydrates emerged over time. Early 20th-century research began to shed light on the behavior of cobalt iodide in solution. For instance, a 1928 study by Wallace R. Brode and R. A. Morton at Liverpool University examined the absorption spectra of cobalt iodide dissolved in concentrated hydriodic acid, providing early insights into its solution chemistry. royalsocietypublishing.org

The synthesis and characterization of coordination complexes involving cobalt iodide also have a rich history. The first description of a cobalt diiodide complex with pyridine (B92270) was reported as early as 1927. nih.govresearchgate.net Structural elucidation of the hydrates themselves followed, with a significant contribution in 1963 by S. A. Shchukarev and colleagues, who determined the crystal structure of cobalt(II) iodide hexahydrate. wikipedia.org These foundational studies paved the way for a deeper understanding of the structural and chemical properties of cobalt iodide hydrates, including the dihydrate form.

Table 1: Key Historical Investigations of Cobalt Iodide and its Hydrates

| Year | Researcher(s) | Contribution | Citation |

|---|---|---|---|

| c. 1735 | Georg Brandt | Discovered cobalt as a new element. | wikipedia.org |

| 1927 | (Not Specified) | First described the synthesis of a cobalt diiodide complex with pyridine. | nih.govresearchgate.net |

| 1928 | Wallace R. Brode & R. A. Morton | Studied the absorption spectrum of cobalt iodide in concentrated hydriodic acid. | royalsocietypublishing.org |

| 1963 | S. A. Shchukarev, E. V. Stroganov, et al. | Determined the crystal structure of CoI₂·6H₂O. | wikipedia.org |

Contemporary Significance of Cobalt Iodide Dihydrate in Inorganic Chemistry

In modern inorganic chemistry, this compound and its related anhydrous and hexahydrate forms are significant for several reasons. They serve as important precursors and catalysts in a variety of chemical reactions. samaterials.comlaboratorynotes.com

Precursor in Synthesis: Cobalt(II) iodide is a key starting material for the synthesis of other cobalt-based compounds and coordination complexes. samaterials.comcymitquimica.com Its reactivity allows for the formation of complex ions with various ligands, often accompanied by distinct color changes. laboratorynotes.com Researchers utilize CoI₂ to create sophisticated molecular architectures, including metal-organic frameworks (MOFs) and single-ion magnets (SIMs). researchgate.netmdpi.com For example, complexes such as [(dpp-BIAN)⁰CoII₂]·MeCN and [(Py)₂CoI₂] have been synthesized from cobalt(II) iodide and exhibit interesting magnetic properties, behaving as field-induced single-ion magnets. researchgate.net

Catalysis: The catalytic activity of cobalt iodide is another area of major interest. It has been employed as a catalyst in various organic synthesis reactions. samaterials.comfishersci.co.uk Research has shown a cooperative catalytic effect between cobalt(II) and iodide ions in the oxidative esterification of aldehydes. rsc.org Furthermore, cobalt iodide complexes bearing N-heterocyclic carbene ligands have been found to be effective catalyst precursors for Kumada-Corriu cross-coupling reactions. researchgate.net

Materials Science: The intrinsic properties of cobalt iodide make it a subject of study in materials science. It exhibits interesting magnetic and electrical properties due to the presence of the transition metal cobalt. samaterials.comcymitquimica.com The anhydrous form, CoI₂, is notably hygroscopic and is sometimes used as an indicator for the presence of water in solvents. wikipedia.orgcymitquimica.comfishersci.co.uk

Table 2: Properties of Cobalt(II) Iodide and its Hydrates

| Property | Cobalt(II) Iodide (Anhydrous) | Cobalt(II) Iodide Dihydrate | Cobalt(II) Iodide Hexahydrate |

|---|---|---|---|

| Formula | CoI₂ | CoI₂·2H₂O | CoI₂·6H₂O |

| Molar Mass | 312.74 g/mol wikipedia.org | 348.77 g/mol | 420.83 g/mol wikipedia.org |

| Appearance | α-form: black hexagonal crystals; β-form: yellow powder wikipedia.org | Dark red to purple crystalline solid cymitquimica.com | Green, deliquescent crystals |

| Density | α-form: 5.584 g/cm³; β-form: 5.45 g/cm³ wikipedia.org | Not readily available | 2.79 g/cm³ wikipedia.org |

| Melting Point | 515-520 °C (sublimes) wikipedia.org | 100 °C (decomposes) americanelements.com | 130 °C (decomposes) americanelements.com |

| Solubility in Water | 67.0 g/100 mL wikipedia.org | Soluble | Soluble |

Scope and Research Trajectories of this compound

The study of this compound and its related compounds continues to evolve, with several promising research trajectories.

Energy Storage: A significant area of future research is in energy storage and battery technology. samaterials.com Scientists are investigating cobalt-based materials for their potential use in rechargeable batteries. samaterials.com Recent studies have explored the synthesis of iodine and nickel co-doped cobalt hydroxide (B78521) as a potential material for energy storage applications due to its excellent electrochemical characteristics. nih.gov

Molecular Magnetism: The magnetic properties of cobalt(II) iodide complexes remain a fertile ground for research. u-tokyo.ac.jp The design and synthesis of new single-ion magnets (SIMs) using cobalt(II) iodide as a precursor is a key focus. researchgate.netalfa-chemistry.com The ability to control the magnetic anisotropy of Co(II) ions through the rational selection of ligands is crucial for the development of advanced magnetic materials. alfa-chemistry.com

Advanced Catalysis: The catalytic applications of cobalt iodide are expanding. Research is ongoing to develop more efficient and selective catalysts for a range of organic transformations. rsc.orgresearchgate.net This includes designing novel cobalt complexes that can operate under milder reaction conditions, which is economically and environmentally beneficial. researchgate.net

Novel Materials and Adsorption: The development of new functional materials incorporating cobalt iodide is another active research front. For instance, metal-organic frameworks (MOFs) based on cobalt(II) have been synthesized and studied for their structural versatility and magnetic properties. mdpi.com A notable research direction is the investigation of these MOFs for ion exchange and adsorption. One study demonstrated that a cobalt(II)-based MOF could effectively capture iodide anions from solution, suggesting potential applications in environmental remediation or sensing. mdpi.com

Structure

2D Structure

Properties

Molecular Formula |

CoH4I2O2 |

|---|---|

Molecular Weight |

348.773 g/mol |

IUPAC Name |

diiodocobalt;dihydrate |

InChI |

InChI=1S/Co.2HI.2H2O/h;2*1H;2*1H2/q+2;;;;/p-2 |

InChI Key |

GIJGBKYNIRFTKD-UHFFFAOYSA-L |

Canonical SMILES |

O.O.[Co](I)I |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Routes for Cobalt Iodide Dihydrate and Its Derivatives

Direct Synthesis Approaches for Cobalt Iodide Dihydrate

Cobalt(II) iodide dihydrate, with the chemical formula CoI₂·2H₂O, can be synthesized through several direct methods. gauthmath.com One common laboratory preparation involves the reaction of cobalt(II) oxide or other related cobalt compounds with hydroiodic acid. wikipedia.org This acid-base reaction yields the hydrated form of cobalt(II) iodide. Another established direct synthesis route is the reaction between cobalt carbonate and hydroiodic acid. mdpi.com This method is also utilized for the in situ preparation of cobalt(II) iodide for subsequent complexation reactions. mdpi.com

A summary of direct synthesis reactions is provided in the table below.

| Reactants | Product | Reference |

| Cobalt(II) oxide and hydroiodic acid | Cobalt(II) iodide hexahydrate | wikipedia.org |

| Cobalt carbonate and hydroiodic acid | Cobalt(II) iodide | mdpi.com |

| Cobalt powder and gaseous hydrogen iodide | Anhydrous Cobalt(II) iodide | wikipedia.org |

These direct synthesis approaches are fundamental in providing the precursor material for the generation of more complex cobalt iodide derivatives and coordination compounds. The hydrated forms are typically reddish, while the anhydrous form appears as black to blue-black crystals. laboratorynotes.com

Solvothermal and Hydrothermal Synthesis of this compound

Solvothermal and hydrothermal methods are versatile techniques for synthesizing crystalline materials, including cobalt-containing nanostructures. rsc.orgresearchgate.net While specific examples detailing the direct solvothermal or hydrothermal synthesis of solely this compound are not prevalent in the searched literature, these methods are extensively used for creating complex cobalt compounds and coordination polymers under controlled temperature and pressure conditions. For instance, hierarchical cobalt sulfide (B99878) nanostructures have been successfully prepared using a one-pot hydrothermal approach with a cobalt precursor. rsc.org

The principles of these methods involve dissolving the reactants in a solvent (water for hydrothermal, other solvents for solvothermal) in a sealed vessel (autoclave) and heating it above the solvent's boiling point. mdpi.com The increased temperature and pressure facilitate the dissolution and recrystallization of materials, often leading to well-defined crystalline products. The morphology and composition of the final product can be controlled by adjusting parameters such as the reactants, solvent, temperature, and reaction time. rsc.org

Although direct synthesis of CoI₂·2H₂O via these methods is not explicitly detailed, the techniques are highly relevant for the synthesis of its derivatives and for influencing the crystalline form of the product. The solvent can play a crucial role in the final structure of the synthesized complex. acs.org

Crystallization Techniques for Single Crystals of this compound

The growth of high-quality single crystals is essential for definitive structural characterization by X-ray diffraction. For this compound and its derivatives, several crystallization techniques are employed.

Slow Evaporation: This is a common and straightforward method where a saturated solution of the compound is allowed to slowly evaporate at room temperature. This gradual increase in concentration promotes the formation of well-ordered crystals. For example, crystals of halogenometallate complexes involving cobalt have been grown using this technique. researchgate.net

Vapor Diffusion: This technique is widely used for growing single crystals of coordination compounds. rsc.orgnih.gov It involves placing a concentrated solution of the compound of interest in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent (the precipitant). The vapor of the precipitant slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization. This method allows for fine control over the crystallization rate. rsc.org A variation of this is the nano-crystallization method, which utilizes robotic systems for high-throughput screening of crystallization conditions using vapor diffusion on a nanoliter scale. uzh.chresearchgate.net

Cooling Crystallization: In this method, a saturated solution of the compound at an elevated temperature is slowly cooled. The decrease in temperature reduces the solubility, leading to crystallization. This technique was used to obtain single crystals of a cobalt(II) iodide complex with pyridine (B92270) by slowly cooling a toluene (B28343) solution from 130°C. nih.gov

These techniques are summarized in the table below:

| Crystallization Technique | Description | Application Example |

| Slow Evaporation | Gradual removal of solvent from a saturated solution at ambient temperature. | Growth of (C₆H₉N₂)₂[CoBr₄] crystals. researchgate.net |

| Vapor Diffusion | Slow diffusion of a precipitant vapor into a solution of the compound, reducing its solubility. | Crystallization of water-soluble metal complexes. rsc.orgnih.govuzh.chresearchgate.net |

| Cooling Crystallization | Inducing crystallization by slowly decreasing the temperature of a saturated solution. | Formation of single crystals of a [(Py)₂CoI₂] complex. nih.gov |

Synthesis of this compound Coordination Complexes

Cobalt(II) iodide dihydrate serves as a valuable precursor for the synthesis of a wide array of coordination complexes. The coordination environment around the cobalt(II) ion can be readily modified by introducing various ligands, leading to compounds with diverse structures and properties.

Reaction with Organic Ligands

Cobalt(II) iodide readily reacts with a variety of organic ligands containing donor atoms such as nitrogen, oxygen, and sulfur to form coordination complexes. These reactions are typically carried out in a suitable solvent, and the resulting complexes can often be isolated as crystalline solids.

For instance, the reaction of cobalt(II) iodide with pyridine (Py) or 1,2-bis(2,6-diisopropylphenylimino)acenaphthene (dpp-BIAN) in acetonitrile (B52724) or toluene yields tetrahedral complexes of the type [Co(L)₂I₂]. nih.govresearchgate.netnih.gov Similarly, a reaction with 2,6-diacetylpyridine (B75352) bis(phenylhydrazone) in methanol (B129727) resulted in the formation of a bis(ligand) complex, [CoL₂]I₂. ceon.rs The reaction with urea (B33335) (Ur) can lead to the formation of complexes with varying stoichiometries, such as [Co(Ur)₂(H₂O)₄]²⁺ and [Co(Ur)₄(H₂O)₂]²⁺, depending on the reaction conditions. researchgate.netresearchgate.net

A summary of representative reactions with organic ligands is presented below:

| Organic Ligand | Solvent | Resulting Complex | Reference |

| Pyridine (Py) | Toluene | [(Py)₂CoI₂] | nih.gov |

| 1,2-bis(2,6-diisopropylphenylimino)acenaphthene (dpp-BIAN) | Acetonitrile | [(dpp-BIAN)CoI₂] | nih.gov |

| 2,6-diacetylpyridine bis(phenylhydrazone) | Methanol | [CoL₂]I₂ | ceon.rs |

| Urea (Ur) | Not specified | [Co(Ur)₂(H₂O)₄]²⁺, [Co(Ur)₄(H₂O)₂]²⁺ | researchgate.netresearchgate.net |

| 2,2':6',2"-terpyridyl (terpy) | Not specified | [Co(terpy)₂]I₂·2H₂O | publish.csiro.ausciencegate.app |

| Glycinamide (B1583983) | Water | [Co(H₂O)₂(HL)₂]I₂ | rsc.org |

Formation of Halogenometallate Complexes involving Iodide

Cobalt(II) iodide can participate in reactions to form tetraiodocobaltate(II) anions, [CoI₄]²⁻. These anionic complexes are typically formed by reacting cobalt(II) iodide with an iodide salt of a suitable cation in a solvent. For example, the complex (4-ClpyH)₂[CoI₄] was synthesized by reacting CoI₂·2H₂O with 4-chloropyridinium chloride in the presence of hydriodic acid. wiley-vch.de The formation of such halogenometallate complexes is a common feature of transition metal halide chemistry. researchgate.net In some cases, mixed halide complexes can also be formed. wiley-vch.de

The formation of the [CoI₄]²⁻ anion is often accompanied by a distinct color change, which is characteristic of the tetrahedral geometry around the cobalt(II) center.

Influence of Solvent Systems on Complex Formation

The choice of solvent system can significantly influence the outcome of the synthesis of cobalt iodide coordination complexes. The solvent's polarity, coordinating ability, and steric properties can affect the solubility of reactants, the stability of intermediates, and the final structure of the complex. saudijournals.com

For instance, in the synthesis of cobalt(II) complexes with halide ions, the solvent can determine the coordination number of the cobalt ion. In strongly donating but sterically bulky solvents like hexamethylphosphoramide (B148902) (HMPA), the cobalt(II) ion tends to form four-coordinate tetrahedral complexes, whereas in other oxygen-donor solvents, six-coordinate octahedral complexes are more common. psu.edu The solvent can also be directly incorporated into the coordination sphere of the metal ion, as seen in the formation of [Co(H₂O)₂(HL)₂]I₂ from an aqueous solution. rsc.org

The solvatochromic behavior of cobalt salts, where the color of the solution changes with the solvent, is a direct manifestation of the influence of the solvent on the coordination environment of the cobalt ion. saudijournals.com Polar protic solvents often favor the formation of pink, octahedral [Co(solvent)₆]²⁺ complexes, while polar aprotic solvents can lead to blue, tetrahedral [CoX₂(solvent)₂] or [CoX₄]²⁻ complexes. saudijournals.com

Structural Elucidation and Crystallographic Analysis of Cobalt Iodide Dihydrate

X-ray Diffraction Studies of Cobalt Iodide Dihydrate

Single-crystal X-ray diffraction provides the most precise and unambiguous structural data for a crystalline compound. This technique involves irradiating a single, well-ordered crystal with X-rays and analyzing the resulting diffraction pattern. From this pattern, the electron density map of the crystal can be constructed, revealing the precise location of each atom in the unit cell.

Despite the power of this technique, a detailed single-crystal X-ray diffraction study dedicated solely to this compound (CoI₂·2H₂O) is not readily found in prominent crystallographic databases. Much of the single-crystal research has focused on more complex adducts of cobalt(II) iodide, where the cobalt center is coordinated to various organic ligands in addition to water and iodide ions. For instance, the crystal structure of bis(2,2':6',2''-terpyridyl)cobalt(II) iodide dihydrate, [Co(C₁₅H₁₁N₃)₂]I₂·2H₂O, has been determined using single-crystal X-ray diffraction methods. acs.orgwikipedia.org Similarly, studies on complexes of cobalt(II) iodide with pyridine (B92270) and other ligands have been characterized through single-crystal X-ray analysis, providing valuable insights into the coordination preferences of the cobalt(II) ion in the presence of iodide and water. rsc.org

Powder X-ray diffraction (PXRD) is a rapid and non-destructive analytical technique used for the identification of crystalline materials and the determination of their phase purity. The technique involves the diffraction of X-rays by a powdered sample, which results in a characteristic diffraction pattern of peaks at specific angles (2θ). This pattern serves as a "fingerprint" for the crystalline phase.

As with single-crystal data, a standardized and publicly available powder diffraction file (PDF) for pure this compound in databases such as the International Centre for Diffraction Data (ICDD) is not easily accessible. While PXRD is a common characterization method, published patterns for CoI₂·2H₂O are scarce. The synthesis of cobalt(II) iodide complexes is often confirmed by PXRD, but the focus is typically on the final complex rather than the starting hydrate. tue.nl The anhydrous form, CoI₂, has been studied by powder diffraction and is known to exist in at least two polymorphic forms, α and β. wikipedia.org The lack of a readily available standard PXRD pattern for the dihydrate makes phase identification challenging and highlights a gap in the fundamental characterization of this compound.

Crystal Systems and Space Group Determination for this compound Compounds

The crystal system and space group are fundamental properties of a crystalline solid, describing the symmetry of the unit cell and the arrangement of atoms within it. While specific data for CoI₂·2H₂O is limited, analysis of related cobalt iodide compounds provides a basis for understanding its potential structural characteristics.

| Compound | Crystal System | Space Group | Reference |

| α-CoI₂ | Trigonal | P-3m1 | materialsproject.org |

| [Co(C₁₅H₁₁N₃)₂]I₂·2H₂O | Tetragonal | P4₂/n | acs.orgwikipedia.org |

| [Co(urea)₂(H₂O)₄][CoI₄] | Orthorhombic | Pca2₁ | researchgate.net |

| [Co(urea)₄(H₂O)₂]I₂ | Monoclinic | P2₁ | researchgate.net |

| [Co(C₂₂H₂₀N₄)₂]I₂ | Monoclinic | C2/c | ceon.rs |

Coordination Environment and Geometry of Cobalt(II) Centers in this compound and its Adducts

The cobalt(II) ion (d⁷) is known for its ability to adopt various coordination geometries, with octahedral and tetrahedral being the most common. The specific geometry is influenced by factors such as the nature of the ligands, steric hindrance, and crystal packing forces. In the context of this compound and its adducts, both octahedral and tetrahedral coordination environments are observed.

In many hydrated cobalt(II) salts and their adducts, the cobalt ion is found in an octahedral coordination environment. This is often achieved by coordination to water molecules and/or other donor ligands. In the case of this compound, it is plausible that the cobalt center is octahedrally coordinated, with the coordination sphere being completed by water molecules and iodide ions.

In the solid state, cobalt(II) chloride hexahydrate, a related compound, features octahedrally coordinated cobalt ions. rsc.org Similarly, the hexahydrate of cobalt(II) iodide consists of [Co(H₂O)₆]²⁺ octahedra. wikipedia.org The study of cobalt(II) iodide complexes with urea (B33335) has revealed the formation of [Co(urea)₂(H₂O)₄]²⁺ and [Co(urea)₄(H₂O)₂]²⁺ cations, in which the cobalt center is octahedrally coordinated by urea and water molecules. researchgate.net In the complex [CoL₂]I₂ (where L is 2,6-diacetylpyridine-bis(phenylhydrazone)), the Co(II) ion is also in a distorted octahedral environment, coordinated by two tridentate ligands. ceon.rs

| Complex Cation/Compound | Ligands at Cobalt Center | Coordination Geometry | Reference |

| [Co(H₂O)₆]²⁺ | 6 H₂O | Octahedral | wikipedia.org |

| [Co(urea)₂(H₂O)₄]²⁺ | 2 Urea, 4 H₂O | Octahedral | researchgate.net |

| [Co(urea)₄(H₂O)₂]²⁺ | 4 Urea, 2 H₂O | Octahedral | researchgate.net |

| [Co(C₂₂H₂₀N₄)₂]I₂ | 2 (C₂₂H₂₀N₄) | Distorted Octahedral | ceon.rs |

Tetrahedral coordination is also a common geometry for Co(II), particularly with larger, more polarizable ligands like iodide. The formation of the tetraiodocobaltate(II) anion, [CoI₄]²⁻, is well-known and exhibits a characteristic deep green or blue color.

In some instances, the crystallization of cobalt(II) iodide with other ligands can lead to the formation of ionic compounds containing discrete tetrahedral cobalt species. For example, in the reaction of cobalt iodide with urea under certain conditions, a compound containing the [CoI₄]²⁻ anion is formed alongside an octahedral cobalt complex cation. researchgate.net Complexes of cobalt(II) iodide with pyridine, [(Py)₂CoI₂], have been synthesized and structurally characterized to have a distorted tetrahedral environment around the cobalt ion, with two nitrogen atoms from pyridine and two iodide ions completing the coordination sphere. rsc.org

| Complex Anion/Compound | Ligands at Cobalt Center | Coordination Geometry | Reference |

| [CoI₄]²⁻ | 4 I⁻ | Tetrahedral | researchgate.net |

| [(Py)₂CoI₂] | 2 Pyridine, 2 I⁻ | Distorted Tetrahedral | rsc.org |

Distorted Coordination Geometries

While a definitive crystal structure for simple cobalt(II) iodide dihydrate is not publicly documented, the coordination geometry of the cobalt ion can be inferred from related hydrated cobalt iodide complexes. A prominent example is the cation in diaquabis(glycinamide)cobalt(II) iodide, [Co(H₂O)₂(glycinamide)₂]I₂. rsc.orgnih.gov In this complex, the cobalt(II) ion is in a six-coordinate environment, bonded to two water molecules and the nitrogen and oxygen atoms of two glycinamide (B1583983) ligands. rsc.org This arrangement results in a distorted octahedral geometry. rsc.org

The distortion from a perfect octahedron is a common feature in Co(II) complexes and is influenced by factors such as ligand field effects and the steric and electronic properties of the coordinating ligands. researchgate.net In the case of [Co(H₂O)₂(glycinamide)₂]I₂, the Co-O and Co-N bond lengths and the various O-Co-O, N-Co-N, and O-Co-N bond angles deviate from the ideal 90° and 180° angles of a perfect octahedron, confirming the distorted nature of the coordination sphere.

Table 1: Selected Bond Lengths and Angles for the [Co(H₂O)₂(glycinamide)₂]²⁺ Cation Data sourced from a study on isostructural nickel complexes and related cobalt compounds. rsc.orgnih.gov

| Bond/Angle | Measurement (Å/°) |

| Co–O(water) | ~2.1 Å |

| Co–O(glycinamide) | ~2.1 Å |

| Co–N(glycinamide) | ~2.1 Å |

| O(water)–Co–O(water) | Varies from ideal |

| N–Co–N | Varies from ideal |

| O–Co–N | Varies from ideal |

Note: The table presents approximate values to illustrate a typical distorted octahedral environment around a Co(II) center in a dihydrate iodide complex.

Intermolecular Interactions and Hydrogen Bonding Networks in this compound Crystal Structures

The crystal structure of [Co(H₂O)₂(glycinamide)₂]I₂ provides an excellent model for these interactions. In this compound, the complex cations [Co(H₂O)₂(glycinamide)₂]²⁺ are linked into zig-zag chains through hydrogen bonds. rsc.org Furthermore, the iodide ions are integrated into this network, participating in hydrogen bonding with the N-H groups of the glycinamide ligands and the O-H groups of the coordinated water molecules. researchgate.net This extensive network of hydrogen bonds creates a stable, three-dimensional framework. rsc.orgresearchgate.net

The presence of both coordinated water molecules and iodide ions creates a rich hydrogen-bonding environment that dictates the crystal packing and influences the physical properties of the solid.

Polymorphism and Phase Transitions in Cobalt Iodide Systems

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a well-documented phenomenon in cobalt iodide systems. The anhydrous form, CoI₂, is known to exist in at least two polymorphic forms, α-CoI₂ and β-CoI₂. wikipedia.orgchemicalbook.com The α-form consists of black hexagonal crystals, while the β-form is composed of yellow crystals. wikipedia.orgchemicalbook.com The β-form is metastable and reverts to the α-form upon heating. wikipedia.org

While polymorphism has not been explicitly reported for simple CoI₂·2H₂O, studies on the closely related nickel(II) analogue, diaquabis(glycinamide)nickel(II) iodide, [Ni(H₂O)₂(glycinamide)₂]I₂, reveal a temperature-induced polymorphic transformation. rsc.orgresearchgate.net This compound, which is isostructural with the cobalt complex at room temperature, undergoes a reversible phase transition upon cooling. rsc.orgresearchgate.net

The room-temperature polymorph (2cRT) crystallizes in the orthorhombic space group, while the low-temperature polymorph (2cLT) adopts a monoclinic structure. rsc.org This phase transition is attributed to changes in the orientation of the coordinated water molecules and the resulting rearrangement of the hydrogen-bonding network. rsc.org Specifically, the hydrogen bonding involving the water molecules and iodide ions differs between the two polymorphs. nih.gov This reversible martensitic phase transition in the nickel analogue suggests that similar polymorphic behavior could be anticipated in cobalt(II) iodide dihydrate under varying conditions. researchgate.net

Table 2: Comparison of Polymorphs in the [Ni(H₂O)₂(glycinamide)₂]I₂ System Data sourced from a study on cobalt, nickel and copper complexes with glycinamide. rsc.orgresearchgate.net

| Feature | Room Temperature (RT) Polymorph | Low Temperature (LT) Polymorph |

| Crystal System | Orthorhombic | Monoclinic |

| Key Structural Feature | Specific orientation of H₂O molecules | Rotated orientation of H₂O molecules |

| Hydrogen Bonding | Distinct RT hydrogen bond network | Altered LT hydrogen bond network |

| Transition | Reversible upon cooling/heating | Reversible upon heating/cooling |

This phenomenon underscores the sensitivity of the crystal structure of hydrated metal halides to external conditions like temperature, and the critical role of hydrogen bonding in stabilizing different polymorphic forms.

Spectroscopic Investigations of Cobalt Iodide Dihydrate

Nuclear Quadrupole Resonance (NQR) Spectroscopy of Iodine in Cobalt Iodide Dihydrate

Nuclear Quadrupole Resonance (NQR) spectroscopy is a sensitive technique for probing the local electronic environment of atomic nuclei with a nuclear spin quantum number greater than 1/2. For iodine-127, which has a nuclear spin of I = 5/2, NQR can provide valuable insights into the nature of the chemical bonding and the electric field gradient (EFG) at the iodine nucleus.

In a study of polycrystalline this compound (CoI₂·2H₂O) at 25°C, radio-frequency absorption by the ¹²⁷I nucleus was observed at two distinct frequencies: 69.62 ± 0.10 MHz and 138.65 ± 0.10 MHz. aip.org These resonances correspond to the transitions between the nuclear quadrupole energy levels. The observed frequencies are attributed to the ±1/2 ↔ ±3/2 and ±3/2 ↔ ±5/2 transitions, respectively. aip.org

From these experimental frequencies, the nuclear quadrupole coupling constant (e²qQh⁻¹) and the asymmetry parameter (η) of the EFG tensor can be determined. For ¹²⁷I in this compound, the coupling constant was calculated to be 462.46 ± 0.50 MHz, with an asymmetry parameter of η = 0.057 ± 0.005. aip.org The small value of the asymmetry parameter suggests a nearly axially symmetric electric field gradient at the iodine nucleus. aip.org

The interpretation of the EFG at the iodine sites can be approached using the Townes and Dailey theory. aip.org It is plausible that the primary contributions to the EFG arise from the covalent character of the cobalt-iodine bonds. By analogy with the structurally similar cobalt chloride dihydrate (CoCl₂·2H₂O), where each halogen atom is bonded to two cobalt ions, a bond-switching model can be applied. This model suggests a p-electron covalency of 48% for the iodine, with each of the two Co-I bonds having 24% covalent character, assuming a 15% s-character for the bonds. aip.org However, a complete discussion of the EFG sources is limited by the lack of a detailed crystal structure for this compound. aip.org

| NQR Parameter | Value |

|---|---|

| ν₁ (±1/2 ↔ ±3/2) | 69.62 ± 0.10 MHz |

| ν₂ (±3/2 ↔ ±5/2) | 138.65 ± 0.10 MHz |

| Nuclear Quadrupole Coupling Constant (e²qQh⁻¹) | 462.46 ± 0.50 MHz |

| Asymmetry Parameter (η) | 0.057 ± 0.005 |

Infrared (IR) and Raman Spectroscopy of this compound

Infrared (IR) and Raman spectroscopy are powerful tools for investigating the vibrational modes of molecules and crystals. In the context of this compound, these techniques can provide detailed information about the vibrations of the coordinated water molecules (hydrate ligands) and the influence of the cobalt ion on these vibrations. Due to a lack of specific IR and Raman data for this compound in the scientific literature, the following discussion is based on data from analogous hydrated cobalt halides, such as cobalt chloride dihydrate and hexahydrates. The fundamental vibrational modes of the water ligands are expected to be similar across these compounds.

The water molecules in hydrated salts can be treated as having C₂ᵥ symmetry, which gives rise to three fundamental vibrational modes: the symmetric stretching (ν₁), the bending (ν₂), and the asymmetric stretching (ν₃). In the condensed phase, and particularly when coordinated to a metal ion, these modes can be shifted, and additional librational (restricted rotational) modes become active in the low-frequency region of the spectrum.

For hydrated cobalt(II) chloride, the IR spectrum shows a broad absorption in the high-frequency region (3000-3600 cm⁻¹) which is a superposition of the symmetric and asymmetric valence vibrations of the water molecules. researchgate.net Specifically, maxima are observed around 3410 cm⁻¹ and 3180 cm⁻¹. researchgate.net The deformational scissor vibrations (bending mode, ν₂) of the coordinated water molecules are found centered around 1650 cm⁻¹. researchgate.net

The low-frequency region of the spectrum reveals the librational modes of the coordinated water molecules, which include rocking, wagging, and twisting motions. researchgate.net These modes for hydrated cobalt chloride appear in the 400-800 cm⁻¹ range. researchgate.net The presence of bands around 2070 and 2195 cm⁻¹ are indicative of combination bands, likely arising from the sum of librational and deformational vibrations. researchgate.net

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) in Hydrated CoCl₂ | Assignment |

|---|---|---|

| ν₁, ν₃ (O-H Stretching) | 3410, 3180 | Symmetric and Asymmetric Valence Vibrations |

| ν₂ (H-O-H Bending) | 1650 | Deformational Scissor Vibrations |

| Librational Modes | 400 - 800 | Rocking, Wagging, Twisting of Coordinated H₂O |

| Combination Bands | 2070, 2195 | Sum of Librational and Deformational Vibrations |

The coordination of water molecules to the Co²⁺ ion influences their vibrational frequencies. The interaction between the cobalt ion and the oxygen atom of the water molecule weakens the intramolecular O-H bonds, leading to a red shift (decrease in frequency) of the O-H stretching vibrations compared to free water molecules. Conversely, the coordination restricts the bending motion, often resulting in a blue shift (increase in frequency) of the H-O-H bending mode.

The strength of the metal-ligand bond, which is a manifestation of the ligand field, directly impacts the extent of these shifts. A stronger Co-O bond will generally lead to a greater perturbation of the water molecule's internal vibrations. Changes in the coordination environment, such as dehydration, lead to noticeable changes in the IR spectrum. For instance, thermal treatment of hydrated cobalt chloride results in a sharpening of the bending vibration band and a shift to lower frequencies, indicating that the water molecules become more isolated from each other. researchgate.net Additionally, the number of active librational modes is reduced due to a stronger bonding between the metal and the remaining water molecules. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy of this compound Complexes

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule or ion. For transition metal complexes like those formed by cobalt(II) iodide, UV-Vis spectra are dominated by d-d electronic transitions, which are characteristic of the metal ion's coordination environment.

In an aqueous solution, cobalt(II) iodide exists as the hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺, which has an octahedral geometry. The Co²⁺ ion has a d⁷ electronic configuration. In an octahedral ligand field, the d-orbitals split into two energy levels: a lower t₂g set and a higher e_g set. For a high-spin d⁷ ion in an octahedral field, three spin-allowed d-d transitions are theoretically possible.

The UV-Vis spectrum of the [Co(H₂O)₆]²⁺ ion typically shows a main absorption band in the visible region around 500-540 nm (approximately 18,500-20,000 cm⁻¹). docbrown.info This absorption is assigned to the ⁴T₁g(P) ← ⁴T₁g(F) transition and is responsible for the characteristic pink color of aqueous Co²⁺ solutions. uwimona.edu.jm A weaker absorption, often appearing as a shoulder, is observed in the near-infrared region around 1200 nm (approximately 8,300 cm⁻¹) and is assigned to the ⁴T₂g(F) ← ⁴T₁g(F) transition. jetir.org The third spin-allowed transition, ⁴A₂g(F) ← ⁴T₁g(F), is often weak and may be obscured by other bands. uwimona.edu.jm

| Transition | Approximate Wavenumber (cm⁻¹) | Approximate Wavelength (nm) | Appearance |

|---|---|---|---|

| ⁴T₂g(F) ← ⁴T₁g(F) | ~8,300 | ~1200 | Near-Infrared |

| ⁴A₂g(F) ← ⁴T₁g(F) | ~16,000 | ~625 | Visible (often weak) |

| ⁴T₁g(P) ← ⁴T₁g(F) | ~19,400 - 20,000 | ~500 - 515 | Visible (main absorption) |

Cobalt(II) halide complexes are well-known for their solvatochromic and thermochromic properties, where the color of the solution changes in response to the solvent or temperature, respectively. This phenomenon arises from a change in the coordination geometry of the Co²⁺ ion.

Solvatochromism: When cobalt iodide is dissolved in different solvents, the coordination sphere of the cobalt ion can change. In coordinating solvents like water, the stable species is the pink, octahedral [Co(H₂O)₆]²⁺. However, in the presence of excess iodide ions or in less coordinating, polar aprotic solvents, the equilibrium can shift towards the formation of tetrahedral species, such as [CoI₄]²⁻. Tetrahedral Co²⁺ complexes are typically intensely blue. This change from an octahedral to a tetrahedral geometry results in a dramatic color change from pink to blue. The electronic spectrum of the tetrahedral [CoI₄]²⁻ complex is characterized by a strong absorption in the visible region, which is responsible for its blue color.

Thermochromism: A similar color change can be induced by heating an aqueous solution of cobalt iodide. Increasing the temperature can shift the equilibrium from the pink octahedral [Co(H₂O)₆]²⁺ complex towards the blue tetrahedral [CoI₄]²⁻ or mixed aqua-iodo complexes. This transition is entropically driven, as the formation of the tetrahedral complex releases more water molecules into the solution. rsc.org The color change from pink to blue upon heating is a reversible process. The thermochromic behavior of cobalt(II) complexes has been studied in various media, including ionic liquids, where the transition temperatures and colors can be tuned by the choice of solvent and anion. acs.orgunipa.it

Electron Paramagnetic Resonance (EPR) Spectroscopy of Cobalt(II) in this compound Systems

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying systems with unpaired electrons, such as the cobalt(II) ion in this compound. The Co(II) ion typically possesses a high-spin d⁷ electron configuration, resulting in a total electron spin of S = 3/2, making it EPR active. osti.gov

The EPR spectra of high-spin Co(II) complexes are often characterized by significant g-value anisotropy and zero-field splitting (ZFS), which arises from the interaction of the electron spin with the local electric field generated by the coordinating ligands. researchgate.net These parameters are highly sensitive to the symmetry and geometry of the cobalt ion's coordination environment. The spectra can be complex and may exhibit broad resonances due to large spin-orbit couplings and the mixing of excited states into the magnetic ground state. researchgate.netillinois.edu

Table 1: Representative Spin Hamiltonian Parameters for a High-Spin Co(II) Complex Note: This data is for an analogous Co(II) complex and serves as an example of typical values.

| Parameter | Value | Significance |

|---|---|---|

| gₓ | ~2.0 - 2.2 | Reflects the anisotropy of the magnetic field experienced by the unpaired electrons. |

| gᵧ | ~2.1 - 2.3 | |

| g₂ | ~2.2 - 2.4 | |

| D (cm⁻¹) | Variable (can be large) | Axial zero-field splitting parameter, indicates distortion from cubic symmetry. |

| E/D | 0 - 1/3 | Rhombicity parameter, indicates deviation from axial symmetry. |

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Ligand Studies

Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the local chemical environment of atomic nuclei. However, the study of this compound by NMR presents challenges due to the paramagnetic nature of the Co(II) ion. huji.ac.il Paramagnetism leads to significant broadening and large shifts (paramagnetic or hyperfine shifts) of the NMR signals of nearby nuclei, often rendering high-resolution spectra difficult to obtain. nih.gov

Direct observation of the ⁵⁹Co nucleus in a Co(II) compound via high-resolution NMR is generally not feasible due to its paramagnetic state. huji.ac.ilaiinmr.com ⁵⁹Co NMR is typically applied to diamagnetic Co(III) or Co(I) complexes, which exhibit relatively sharp signals, although these are highly sensitive to temperature and solvent effects. huji.ac.ilblogspot.com

Despite these challenges, NMR can be a valuable tool for studying the ligands coordinated to the paramagnetic Co(II) center. The interaction between the unpaired electrons of the cobalt ion and the nuclei of the ligand atoms (e.g., ¹H of the water molecules or ¹²⁷I of the iodide ions) can provide structural and electronic information. The paramagnetic shifts observed for the ligand nuclei are dependent on the distance and geometry relative to the Co(II) ion. For instance, the ¹H NMR spectrum of the coordinated water molecules would be expected to show signals shifted far from the typical diamagnetic region (0-15 ppm). researchgate.net The temperature dependence of these paramagnetic shifts can also provide insights into the magnetic properties of the complex, as they are expected to follow the Curie law in many cases. nih.gov

X-ray Absorption Spectroscopy (XAS) Studies of this compound

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique used to probe the local geometric and electronic structure around a specific absorbing atom. For this compound, XAS at the cobalt K-edge can provide precise information on the Co(II) oxidation state, coordination number, and the distances to its neighboring iodide and oxygen atoms. The XAS spectrum is typically divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region, which encompasses the absorption edge and extends to about 50 eV above it, is particularly sensitive to the oxidation state and coordination geometry of the absorbing atom. The energy of the absorption edge is correlated with the formal oxidation state of the cobalt; a higher oxidation state results in a shift of the edge to higher energy.

Furthermore, the features within the XANES spectrum, such as the pre-edge peak, are indicative of the local symmetry. For example, the intensity of the 1s → 3d pre-edge feature is sensitive to the degree of inversion symmetry at the cobalt site. In centrosymmetric geometries like a perfect octahedron, this transition is dipole-forbidden and thus weak. In non-centrosymmetric geometries, such as a distorted octahedron or a tetrahedron, the mixing of p- and d-orbitals allows the transition, resulting in a more intense pre-edge feature. Studies on analogous cobalt(II) chloro complexes show distinct XANES spectra for the octahedral hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺, versus the tetrahedral tetrachlorocobaltate(II) ion, [CoCl₄]²⁻, demonstrating the technique's sensitivity to coordination changes. researchgate.netdocbrown.info

The EXAFS region consists of oscillations that appear from approximately 50 eV to 1000 eV above the absorption edge. acs.org These oscillations arise from the interference between the outgoing photoelectron wave from the absorbing atom (cobalt) and the waves backscattered by neighboring atoms (iodine and oxygen). Analysis of the EXAFS spectrum can yield precise information about the local structure, including bond lengths, coordination numbers, and the identity of neighboring atoms.

For this compound, EXAFS analysis would involve fitting the experimental data to theoretical models to determine the Co-O and Co-I bond distances. Studies on related systems provide a strong indication of the expected values. For example, EXAFS studies of aqueous Co(II) solutions have determined the Co-O bond length for the hydrated ion. nih.gov Similarly, crystallographic data for complexes with a CoN₂I₂ coordination sphere, such as [(Py)₂CoI₂], provide reliable estimates for the Co-I bond distance. nih.gov

Table 2: Representative Bond Lengths in Cobalt(II) Complexes Determined by or Analogous to EXAFS Data

| Bond | Typical Bond Length (Å) | Reference System |

|---|---|---|

| Co-O | ~1.96 - 2.08 | Aqueous Co(II) complexes nih.gov |

| Co-I | ~2.53 - 2.56 | Tetrahedral Co(II) Iodide Complexes nih.gov |

By quantifying these structural parameters, EXAFS provides a detailed picture of the immediate coordination environment of the cobalt(II) ion in this compound.

Computational and Theoretical Chemistry of Cobalt Iodide Dihydrate

Density Functional Theory (DFT) Calculations on Cobalt Iodide Dihydrate Electronic Structure

Density Functional Theory (DFT) is a cornerstone of computational materials science, offering fundamental insights into the electronic characteristics of materials. researchgate.net For this compound, DFT calculations are employed to determine its electronic structure, including the density of states (DOS), band structure, and the nature of its molecular orbitals. These calculations help in understanding the distribution of electrons across different energy levels. youtube.com

Theoretical studies on related pentacoordinated cobalt(III) halide complexes have shown that the ground spin state can be accurately predicted using DFT methods. umich.edu For instance, in a series of Co(III) halide complexes, a triplet ground spin state was consistently predicted, which aligned with experimental data. umich.edu The energy gap between the ground state and the first excited spin state was found to be influenced by the halide ligand, with the gap increasing from cobalt chloride to cobalt bromide complexes. umich.edu

For this compound, DFT calculations would typically involve optimizing the geometry of the molecule and then computing the electronic properties. The density of states provides a visual representation of the available electronic energy levels. The analysis would focus on the contributions of cobalt 3d, iodine 5p, and oxygen 2p orbitals to the valence and conduction bands. The region near the Fermi level is of particular interest, as it governs the material's electronic and optical properties. frontiersin.org

Table 1: Representative Calculated Electronic Properties for a Cobalt Halide System

This table presents typical data obtained from DFT calculations on related cobalt halide complexes, illustrating the type of information derivable for this compound.

| Property | Calculated Value/Description | Reference System |

| Ground Spin State | S = 1 (Triplet) | Pentacoordinated Co(III) Iodide Complex umich.edu |

| Energy Gap to First Excited State | 8.5 kcal/mol (to S=0 state) | Pentacoordinated Co(III) Iodide Complex umich.edu |

| Highest Occupied Molecular Orbital (HOMO) | Primarily composed of Co 3d and I 5p orbitals | General expectation for Co-I complexes |

| Lowest Unoccupied Molecular Orbital (LUMO) | Primarily composed of Co 3d orbitals | General expectation for Co-I complexes |

Quantum Chemical Modeling of Cobalt-Iodine Bonding Interactions

Quantum chemical methods are essential for elucidating the nature of chemical bonds within a molecule. In this compound, these models are used to analyze the interactions between the central cobalt atom, the iodide ligands, and the water molecules. Calculations can quantify the degree of covalent versus ionic character in the cobalt-iodine (Co-I) and cobalt-oxygen (Co-O) bonds.

Studies on cobalt(II) iodide complexes with other ligands, such as pyridine (B92270), have determined precise bond lengths and angles through a combination of experimental X-ray diffraction and quantum chemical calculations. nih.gov In one such complex, [(Py)₂CoI₂], the Co-I bond length was found to be approximately 2.56 Å, and the Co-N bond length was 2.04 Å. nih.gov These values are comparable to those in other complexes with a similar CoN₂I₂ coordination environment. nih.gov

Table 2: Typical Bond Lengths in Cobalt(II) Iodide Complexes

This table provides examples of experimentally determined and computationally verified bond lengths in related cobalt(II) compounds.

| Bond | Typical Length (Å) | Compound |

| Co-I | 2.534 - 2.564 | [(dpp-BIAN)CoII I₂], [(Py)₂CoI₂] nih.gov |

| Co-N | 2.041 - 2.090 | [(dpp-BIAN)CoII I₂], [(Py)₂CoI₂] nih.gov |

| Co-O (in aqua ions) | 2.06 - 2.10 | Hydrated Co(II) ion researchgate.net |

Simulation of Spectroscopic Properties of this compound

Computational methods allow for the simulation of various spectroscopic properties, which can be directly compared with experimental results to validate theoretical models and interpret complex spectra. scirp.org For this compound, techniques like Time-Dependent DFT (TD-DFT) can be used to predict UV-visible absorption spectra, while calculations of vibrational frequencies can simulate Infrared (IR) and Raman spectra.

Simulations of X-ray absorption spectra (XAS) have been successfully performed for hydrated Co(II) ions, providing detailed information about the local coordination environment. researchgate.net These simulations, often combined with molecular dynamics, can reproduce experimental spectra and confirm structural details such as coordination numbers and bond distances. researchgate.net For the hydrated Co(II) ion, simulations confirmed a first hydration shell of six water molecules. researchgate.net Similarly, quantum mechanical calculations on cobalt nanoparticles have been used to simulate their optical absorption spectra, showing that the absorption maximum shifts with particle size. mdpi.com

For CoI₂·2H₂O, simulations would predict the electronic transitions responsible for its color and the vibrational modes associated with the Co-I, Co-O, and O-H bonds. This information is crucial for characterizing the material and understanding its behavior under different conditions.

Table 3: Representative Simulated Spectroscopic Data for Cobalt Systems

This table shows examples of spectroscopic data obtained through simulation for related cobalt-containing systems.

| Spectroscopic Technique | Simulated Property | System |

| X-ray Absorption Spectroscopy (XAS) | Co-O distance of ~2.08 Å with 6 water molecules | Hydrated Co(II) ion researchgate.net |

| UV-Visible Spectroscopy | Absorption maximum at ~517 nm | Cobalt Nanoparticles (12 nm) mdpi.com |

| Power Spectra (from MD) | Strong Co(II)-Ow vibration near ~225 cm⁻¹ | Hydrated Co(II)-Porphyrin acs.org |

Theoretical Prediction of Coordination Geometries and Stability of Cobalt Iodide Adducts

Theoretical calculations are highly effective in predicting the stable three-dimensional arrangements of atoms in molecules and their adducts. For this compound, computational models can determine the preferred coordination geometry around the cobalt center. Cobalt(II) complexes commonly exhibit tetrahedral or octahedral geometries. nih.govmdpi.com

In related four-coordinate cobalt(II) iodide complexes, the coordination environment is often a distorted tetrahedron. nih.gov The degree of distortion can be quantified by parameters such as the τ₄ index or by comparing bond angles to the ideal tetrahedral angle of 109.5°. For example, in the complex [(dpp-BIAN)CoII I₂], the geometry is described as a compressed pseudotetrahedron, while [(Py)₂CoI₂] is closer to a perfect tetrahedron. nih.gov In hexacoordinate Co(II) complexes, geometries can range from regular octahedral to trigonally distorted environments. nih.gov

Table 4: Representative Coordination Geometry Parameters for Cobalt(II) Complexes

This table presents typical geometric parameters for four-coordinate cobalt(II) complexes, illustrating the data used to define coordination polyhedra.

| Parameter | Value | Compound |

| I-Co-I angle | 115.80° | [(Py)₂CoI₂] nih.gov |

| N-Co-N angle | 106.7° | [(Py)₂CoI₂] nih.gov |

| N-Co-I angles | 108.0°, 109.0° | [(Py)₂CoI₂] nih.gov |

| Coordination Geometry | Distorted tetrahedral | [(Py)₂CoI₂] nih.gov |

Molecular Dynamics Simulations of this compound Systems

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations can model its behavior in solution, providing insights into hydration structure, ion transport, and interactions with the solvent.

Classical MD simulations have been extensively used to study the hydration of Co(II) ions, revealing structural and dynamical properties of the surrounding water molecules. researchgate.net These simulations can generate radial distribution functions (RDFs), which show the probability of finding solvent molecules at a certain distance from the ion. For Co(II) in water, RDFs clearly show a well-defined first hydration shell and a more structured second shell. researchgate.net Similarly, advanced data-driven potentials have been developed to accurately model the hydration of iodide ions in aqueous solutions. chemrxiv.org

By combining the force fields for Co(II) and I⁻ with water models, MD simulations of this compound in an aqueous environment can be performed. These simulations would track the trajectories of all atoms, allowing for the calculation of properties such as the coordination number of water around the complex, the stability of the dihydrate form in solution, and diffusion coefficients. Quantum mechanics/molecular mechanics (QM/MM) MD simulations can offer even greater accuracy by treating the central complex with quantum mechanics and the surrounding solvent with classical mechanics. acs.org

Table 5: Illustrative Parameters and Results from MD Simulations of Hydrated Ions

This table provides examples of data generated from MD simulations of ions relevant to this compound systems.

| Parameter/Result | Value/Description | System |

| First Shell Co-O Distance | 2.08 Å | Hydrated Co(II) researchgate.net |

| First Shell Coordination Number | 6 | Hydrated Co(II) researchgate.net |

| Second Shell Co-O Distance | 4.10 Å | Hydrated Co(II) researchgate.net |

| Simulation Time Scale | 10 ps (production run) | Hydrated Co(II)-Porphyrin (QMCF MD) acs.org |

Coordination Chemistry of Cobalt Iodide Dihydrate

Ligand Exchange Reactions involving Water and Other Donor Molecules

The coordinated water molecules in cobalt iodide dihydrate are labile and can be readily displaced by a variety of other ligands. This process, known as a ligand exchange or substitution reaction, is a fundamental route to new cobalt(II) coordination compounds. The nature of the incoming ligand, including its denticity, steric bulk, and electronic properties, dictates the structure and stability of the resulting complex.

For instance, the reaction of cobalt(II) iodide with nitrogen-containing heterocyclic ligands like pyridine (B92270) (Py) leads to the substitution of water molecules. In a typical synthesis, cobalt(II) iodide is reacted with pyridine to form complexes such as the tetrahedrally coordinated [(Py)₂CoI₂] nih.govnih.gov. In this complex, two pyridine molecules have replaced the water ligands, coordinating to the cobalt center through their nitrogen atoms. The reaction of hexaaquacobalt(II) ions with concentrated hydrochloric acid, where water ligands are replaced by chloride ions, illustrates a similar fundamental process of ligand exchange libretexts.orgchemguide.co.uk.

More complex, multidentate ligands can also displace the water molecules. For example, the reaction between cobalt(II) iodide and the bidentate ligand 1,2-bis(2,6-diisopropylphenylimino)acenaphthene (dpp-BIAN) in acetonitrile (B52724) results in the formation of [(dpp-BIAN)CoI₂] nih.govnih.gov. In this case, the two nitrogen atoms of the single dpp-BIAN ligand coordinate to the cobalt(II) ion, forming a chelate ring and resulting in a stable, tetrahedrally coordinated complex nih.gov. The syntheses are often performed in situ, with anhydrous cobalt(II) iodide being prepared from cobalt metal and iodine immediately before the addition of the desired ligand to prevent hydration from atmospheric moisture nih.gov.

Formation of Homo- and Heteroleptic Cobalt Iodide Complexes

Cobalt(II) iodide complexes can be classified as homoleptic or heteroleptic. Homoleptic complexes contain only one type of ligand, excluding the iodide ions, while heteroleptic complexes feature a mixture of two or more different types of ligands.

Homoleptic Complexes: [(Py)₂CoI₂] is an example of a complex that is homoleptic with respect to the non-halide ligands, as it contains only pyridine molecules coordinated to the CoI₂ core nih.gov. Similarly, [Co(dpp-BIAN)I₂] can be considered homoleptic as it features a single type of chelating ligand nih.gov. The synthesis of such complexes is typically straightforward, involving the reaction of cobalt(II) iodide with a stoichiometric amount of the desired ligand.

Heteroleptic Complexes: The synthesis of heteroleptic complexes involves the coordination of different types of ligands to the same cobalt center. These mixed-ligand systems are of great interest as they allow for the fine-tuning of the electronic and steric properties of the metal's coordination sphere. For instance, a heteroleptic cobalt(II) complex containing both bipyridine (bpy) and a redox-active azodioxide ligand has been synthesized, demonstrating the possibility of incorporating multiple functionalities into a single molecule acs.org. Another study reports the synthesis of mixed-ligand cobalt(II) complexes using a tetradentate phenol-based ligand and benzoate (B1203000) as an ancillary ligand, resulting in an octahedral geometry mdpi.com. While not all examples directly involve iodide, the principles of synthesis are applicable. A cobalt(II) iodide complex could potentially coordinate one type of ligand, such as a bulky N-heterocyclic carbene, and a second, smaller ligand like pyridine to achieve a stable heteroleptic structure researchgate.net.

The table below summarizes key structural data for two homoleptic cobalt(II) iodide complexes.

| Property | [(dpp-BIAN)CoI₂] nih.gov | [(Py)₂CoI₂] nih.gov |

| Coordination Geometry | Distorted Tetrahedral | Distorted Tetrahedral |

| Co–N Bond Length (Å) | 2.073(3), 2.090(3) | 2.041(7) |

| Co–I Bond Length (Å) | 2.5343(7), 2.5346(6) | 2.5643(11) |

| N–Co–N Angle (°) | 81.24(12) | 106.7(4) |

| I–Co–I Angle (°) | 109.33(2) | 115.80(7) |

| N–Co–I Angles (°) | 112.49(9) – 117.61(9) | 108.0(2), 109.0(2) |

Influence of Ancillary Ligands on Cobalt(II) Coordination Chemistry

Key factors influenced by ancillary ligands include:

Steric Hindrance: Bulky ligands can prevent the coordination of additional ligands, often favoring lower coordination numbers. For example, the large dpp-BIAN ligand leads to a four-coordinate, tetrahedral complex, [(dpp-BIAN)CoI₂] nih.gov. The use of sterically demanding ligands is a common strategy to enforce specific geometries and prevent oligomerization.

Electronic Effects: The electron-donating or -accepting nature of a ligand influences the electron density at the cobalt center. This, in turn, affects the ligand field strength, which is critical for determining magnetic properties such as spin state and magnetic anisotropy nih.gov. For example, strong σ-donating ligands can lead to a larger splitting of the d-orbitals.

Chelate Effect: Multidentate ligands (chelators) generally form more stable complexes than a corresponding number of monodentate ligands. The small N–Co–N bite angle of 81.24° in the [(dpp-BIAN)CoI₂] complex is a direct consequence of the chelating nature of the dpp-BIAN ligand nih.gov.

Coordination Geometry: The inherent geometry and bite angle of a chelating ligand can enforce unusual coordination geometries on the metal center. Studies on a series of cobalt(II) complexes with varying ligands have shown that the chelate character and charge of the ligands can result in geometries ranging from tetrahedral to vacant trigonal bipyramidal rsc.org.

The rational selection of ancillary ligands with finely tuned spatial and electronic characteristics is a primary strategy in the design of advanced materials, such as single-ion magnets, where precise control over the metal ion's anisotropy is essential nih.gov.

Spin-Crossover Phenomena in this compound Complexes

Spin-crossover (SCO) is a phenomenon observed in some transition metal complexes where the central metal ion can switch between a low-spin (LS) and a high-spin (HS) state in response to external stimuli like temperature, pressure, or light sisgeenco.com.brcells.es. For cobalt(II) (a d⁷ ion), this typically involves a transition between a low-spin doublet (S = 1/2) state and a high-spin quartet (S = 3/2) state researchgate.net.

While SCO is well-documented for cobalt(II), its observation in iodide-containing complexes is less common than in complexes with other anions. However, the principles governing SCO in cobalt(II) systems are broadly applicable. The transition is highly sensitive to the ligand field strength around the cobalt ion. Ligands that create a field strength close to the pairing energy of the d-electrons can facilitate the spin transition.

Key characteristics of SCO in Co(II) complexes include:

Hysteretic Behavior: Some Co(II) SCO complexes exhibit thermal hysteresis, where the transition temperature upon heating (T₁/₂↑) is different from that upon cooling (T₁/₂↓) nju.edu.cn. This bistability is a key feature for potential applications in molecular switches and data storage. For example, the complex Co(terpy-CH₂OH)₂₂ shows a hysteresis loop with a width of 5 K around 394 K nju.edu.cn.

Influence of Molecular Environment: The cooperativity of the spin transition, which determines whether the transition is gradual or abrupt, is strongly influenced by intermolecular interactions such as hydrogen bonding and π-π stacking . The choice of counter-anion can also significantly affect the SCO properties.

Coexistence with Other Magnetic Phenomena: It is possible for SCO and single-ion magnet (SIM) behavior to coexist in the same cobalt(II) compound sisgeenco.com.brmdpi.com. Typically, the SCO behavior occurs at higher temperatures, switching the material to a high-spin state which may then exhibit SIM properties at very low temperatures mdpi.com.

The table below presents data for two Co(II) complexes exhibiting spin-crossover with thermal hysteresis.

| Compound | T₁/₂↑ (K) | T₁/₂↓ (K) | Hysteresis Width (ΔT, K) |

| Co(terpy-CH₂OH)₂₂ nju.edu.cn | 334.5 | 329.3 / 324.1 (two-step) | ~5-10 |

| Co(terpy-CH₂OH)₂₂ nju.edu.cn | 396.6 | 391.6 | 5 |

Magnetic Anisotropy and Single Ion Magnetism in Cobalt Iodide Systems

Many cobalt(II) complexes, particularly those with tetrahedral or other low-symmetry coordination environments, exhibit significant magnetic anisotropy. This property arises from the unquenched orbital angular momentum of the high-spin Co(II) ion (S=3/2) and the effect of spin-orbit coupling nih.gov. Magnetic anisotropy is a prerequisite for a molecule to behave as a single-molecule magnet (SMM) or a single-ion magnet (SIM), where an individual molecule displays slow relaxation of its magnetization and can be trapped in one of two magnetic states, creating a potential energy barrier (Ueff) to spin reversal nih.govnih.gov.

Several cobalt(II) iodide complexes have been shown to exhibit field-induced SIM behavior. This means that while they may not show slow magnetic relaxation in a zero applied magnetic field, this behavior is switched on by the application of an external DC field.

Examples of Co(II) Iodide SIMs: The tetrahedral complexes [(dpp-BIAN)CoI₂] and [(Py)₂CoI₂] both exhibit the properties of field-induced single-ion magnets nih.govnih.gov.

Role of Coordination Geometry: The magnitude of the magnetic anisotropy, often quantified by the axial zero-field splitting parameter (D), is highly sensitive to the coordination geometry. A strong axial distortion (a compression or elongation along one axis) combined with a weak equatorial ligand field can lead to a large and negative D value (easy-axis anisotropy), which is favorable for SIM behavior nih.gov. For instance, a study of tetracoordinate cobalt(II) complexes found that a close to orthogonal arrangement of two chelating ligands resulted in a very high energy barrier of over 400 K rsc.org.

Designing Improved SIMs: Understanding the relationship between the structure and magnetic anisotropy is crucial for designing better SIMs. Factors such as the ligand field strength and the symmetry of the complex are key design principles nih.gov. The large, soft iodide ligands in CoI₂ complexes can contribute to a weak ligand field and a highly anisotropic environment, making them promising candidates for the construction of new SIMs.

The development of SIMs is a major focus in molecular magnetism, with potential applications in high-density data storage, quantum computing, and spintronics ornl.gov.

Applications in Materials Science and Catalysis Research

Cobalt Iodide Dihydrate as a Precursor for Advanced Materials Synthesis

The synthesis of advanced materials with tailored properties is a cornerstone of modern materials science. Precursor compounds play a critical role in determining the characteristics of the final material. While various cobalt salts are utilized for these purposes, the specific use of this compound is an area of emerging interest.

The synthesis of cobalt-based nanomaterials, such as cobalt oxide (Co₃O₄) and cobalt sulfide (B99878) (CoS₂), is a field of intensive research due to their unique magnetic, electronic, and catalytic properties. These nanomaterials find applications in energy storage, catalysis, and biomedical fields nih.gov. The choice of the cobalt precursor is a crucial factor that influences the morphology, size, and phase of the resulting nanoparticles.

Commonly employed precursors for the synthesis of cobalt oxide nanoparticles include cobalt nitrate, cobalt chloride, and cobalt acetate google.comjetir.orgisca.me. Similarly, cobalt sulfide nanoparticles have been synthesized using precursors like cobalt acetate dihydrate and organometallic cobalt complexes mdpi.comkashanu.ac.ir. While these methods are well-established, the exploration of alternative precursors is ongoing to fine-tune the properties of the nanomaterials.

The use of this compound as a precursor for the synthesis of cobalt-based nanomaterials is not extensively documented in the reviewed literature. However, the principles of precursor chemistry suggest its potential viability. The thermal decomposition or chemical transformation of this compound in a controlled environment could, in principle, yield cobalt oxide or cobalt sulfide nanoparticles. Further research is necessary to explore and optimize the reaction conditions for such syntheses and to characterize the resulting nanomaterials.

| Nanomaterial | Precursor Examples | Synthesis Methods |

|---|---|---|

| Cobalt Oxide (Co₃O₄) | Cobalt Nitrate (Co(NO₃)₂·6H₂O), Cobalt Chloride (CoCl₂·6H₂O) | Co-precipitation, Thermal Decomposition, Solvothermal |

| Cobalt Sulfide (CoS₂) | Cobalt Acetate (Co(CH₃COO)₂·4H₂O), Organometallic Cobalt Complexes | Sonochemical, Thermal Decomposition |

The deposition of thin films and coatings is critical for a wide range of applications, including microelectronics, optics, and protective layers. Cobalt and cobalt oxide thin films are of particular interest due to their magnetic and electronic properties gelest.com. Various deposition techniques are employed for the fabrication of these films, with the choice of precursor being a key parameter.

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are two powerful techniques for producing high-quality, conformal thin films harvard.eduharvard.eduatomiclayerdeposition.com. The selection of a suitable precursor with appropriate volatility and decomposition characteristics is essential for successful film growth. While organometallic cobalt precursors are commonly used in CVD, inorganic precursors like cobalt halides have also been investigated harvard.edu. However, inorganic cobalt precursors often exhibit high decomposition temperatures and low volatility, which can be challenging for CVD processes harvard.edu.

A significant development in the use of cobalt iodide as a precursor is in the field of Atomic Layer Deposition (ALD). Research has demonstrated the successful deposition of cobalt oxide (Co₃O₄) thin films using cobalt(II) iodide (CoI₂) and oxygen (O₂) as precursors diva-portal.org. In this ALD process, the deposition temperature was found to strongly influence the growth rate of the Co₃O₄ films on different substrates diva-portal.org. The resulting films were of the cubic Co₃O₄ phase and showed no detectable iodine contamination diva-portal.org. This demonstrates the viability of cobalt iodide as a precursor for the controlled deposition of high-purity cobalt oxide thin films.

| Parameter | Details | Reference |

|---|---|---|

| Precursors | Cobalt(II) iodide (CoI₂) and Oxygen (O₂) | diva-portal.org |

| Deposition Technique | Atomic Layer Deposition (ALD) | diva-portal.org |

| Resulting Film | Cubic Co₃O₄ | diva-portal.org |

| Substrates | SiO₂/Si(100) and MgO(001) | diva-portal.org |

| Key Finding | Deposition temperature strongly influences growth rate. | diva-portal.org |

Catalytic Applications of this compound and its Complexes

Cobalt-based catalysts are gaining prominence in organic synthesis due to cobalt's abundance and lower cost compared to precious metals like palladium and rhodium organic-chemistry.org. Cobalt iodide, often in combination with other reagents, forms active catalytic systems for a variety of important organic transformations.

Cobalt catalysts are versatile and can be employed in a wide array of organic reactions, including hydrogenations, hydrofunctionalizations, cycloadditions, and C-H functionalization rsc.org. The catalytic activity often involves the in-situ generation of low-valent cobalt species from Co(II) salts through reduction organic-chemistry.orgorganic-chemistry.org. The iodide counter-ion can play a significant role in the catalytic cycle, influencing the reactivity and selectivity of the transformation.

Cross-coupling reactions are fundamental transformations for the formation of carbon-carbon and carbon-heteroatom bonds rsc.orgwikipedia.org. While palladium catalysts have traditionally dominated this field, cobalt-based systems have emerged as a powerful alternative, capable of catalyzing the coupling of a wide range of electrophiles, including alkyl, alkynyl, and aryl halides rsc.org.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. Cobalt-catalyzed Heck-type reactions have been developed, providing an alternative to the more common palladium-catalyzed systems rsc.orgbeilstein-journals.org. For instance, cobalt hollow nanospheres have been shown to catalyze the Heck reaction between aryl iodides or bromides and alkenes rsc.org.

Sonogashira Reaction: The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide organic-chemistry.orgwikipedia.org. Cobalt-based catalytic systems have been successfully employed for Sonogashira-type coupling reactions. For example, cobalt nanoparticles have been used to catalyze the coupling of aryl halides with terminal acetylenes nih.gov. The proposed mechanism for these cobalt-catalyzed reactions often mirrors that of the standard palladium-catalyzed Sonogashira reaction, involving steps of oxidative addition, transmetalation, and reductive elimination nih.gov.

| Reaction | Description | Example of Cobalt Catalyst |

|---|---|---|

| Heck Reaction | Coupling of an unsaturated halide with an alkene. | Cobalt hollow nanospheres |

| Sonogashira Reaction | Coupling of a terminal alkyne with an aryl or vinyl halide. | Cobalt nanoparticles, Pd-Co bimetallic nanoparticles |

Carbonylation reactions involve the introduction of a carbonyl group (CO) into an organic molecule and are of great industrial importance for the synthesis of aldehydes, ketones, and carboxylic acid derivatives ethz.chmdpi.com. Cobalt carbonyl complexes are well-known catalysts for these transformations.

Pauson-Khand Reaction: The Pauson-Khand reaction is a [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide to form a cyclopentenone organic-chemistry.orgwikipedia.org. The reaction is typically mediated by dicobalt octacarbonyl, which is often generated in situ from a cobalt(II) precursor. The generally accepted mechanism involves the formation of a cobalt-alkyne complex, followed by alkene coordination, insertion reactions, and reductive elimination to yield the cyclopentenone product organic-chemistry.orgwikipedia.orgmdpi.comresearchgate.net.

Hydroformylation: Also known as the oxo process, hydroformylation is the reaction of an alkene with carbon monoxide and hydrogen to form an aldehyde wikipedia.orggoogle.comgoogle.com. This is a large-scale industrial process, and cobalt carbonyl complexes were the original catalysts. The active catalyst is typically hydridocobalt tetracarbonyl (HCo(CO)₄), which can be formed from various cobalt precursors under the reaction conditions of high pressure and temperature wikipedia.orggoogle.com. The iodide ion can play a role in the broader context of carbonylation catalysis, for instance, in rhodium/iodide and iridium/iodide-based processes for acetic acid manufacture mdpi.com. While the direct role of this compound in initiating hydroformylation is not explicitly detailed in the reviewed literature, cobalt salts, in general, are precursors to the active carbonyl species.

Electrocatalysis and Redox Processes involving Cobalt Iodide

Cobalt is a well-established electrocatalyst, primarily due to its ability to exist in multiple oxidation states (e.g., Co(II), Co(III), Co(IV)), which facilitates redox reactions essential for catalysis. nih.gov Cobalt-based materials are recognized for their bifunctional catalytic activity, participating in both the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER) in water splitting. The redox potential of the Co²⁺/Co³⁺ couple is favorably situated near the thermodynamic potential for water splitting, making it an efficient mediator for these processes. nih.gov

In the context of cobalt iodide, research has focused on discrete molecular complexes where the iodide ligand influences the electronic properties and reactivity of the cobalt center. The electrochemical behavior of complexes formed between cobalt(II) iodide and redox-active ligands, such as 1,2-bis(2,6-diisopropylphenylimino)acenaphthene (dpp-BIAN), has been investigated using techniques like cyclic voltammetry. acs.org These studies reveal the intricate electron transfer processes occurring within the molecule. For instance, the complex [(dpp-BIAN)⁰CoII I₂] demonstrates redox activity, where electron transfer can be based on both the metal center and the ligand. acs.org Such cobalt complexes are explored for their potential in mediating reactions like the electrochemical reduction of CO₂. list.solaroaepublish.com The catalytic process often involves the consumption of the cobalt redox mediator as it transfers electrons to the substrate. list.solar

The specific role of the iodide ion in these catalytic systems is multifaceted. It can modify the redox potential of the cobalt center, influence the stability of different oxidation states, and participate directly in reaction mechanisms. This interplay between the cobalt and iodide ions allows for the tuning of the catalyst's properties for specific applications.

Research into Energy Storage Applications of Cobalt Iodide Based Materials

The unique electrochemical properties of cobalt compounds have made them a cornerstone of energy storage research, particularly in batteries and supercapacitors. While cobalt oxides and hydroxides are more commonly studied, investigations into halide-containing and doped materials, including those with iodine, have revealed novel pathways to enhance performance.

Electrochemical Studies in Battery Technologies

In the realm of lithium-ion batteries, cobalt is a critical component of the cathode in many commercial cells, most notably as lithium cobalt oxide (LiCoO₂). azom.comresearchgate.net However, the direct application of this compound as a primary electrode material or electrolyte salt in commercial lithium-ion batteries is not widespread. Research into electrolyte additives has shown that the introduction of metal salts can have complex and sometimes detrimental effects. For example, studies on the addition of manganese(II), cobalt(II), and nickel(II) salts to electrolytes have shown that the metal ions can be electrochemically reduced and deposited on the anode surface during charging. epa.gov This deposition can lead to a drastic decrease in the reversible capacity and poor cycling stability of the graphite (B72142) anode. epa.gov These findings highlight the challenges of using soluble metal iodide salts directly in the electrolyte.

Current research largely focuses on developing cobalt-free cathodes to mitigate cost and supply chain issues or on using advanced additives to stabilize existing high-cobalt cathodes at higher voltages. nih.govlist.solar Therefore, the role of cobalt iodide in this area remains largely exploratory and is not a primary focus of current battery development.

Supercapacitors and Pseudocapacitive Behavior

Supercapacitors store energy via two mechanisms: electrical double-layer capacitance (EDLC) and pseudocapacitance. Pseudocapacitance arises from fast, reversible Faradaic (redox) reactions occurring at or near the surface of an electrode material, which provides much higher energy storage capacity than EDLC. mdpi.com Cobalt-based materials, especially cobalt oxides (Co₃O₄) and cobalt hydroxide (B78521) (Co(OH)₂), are exemplary pseudocapacitive materials due to the reversible redox transitions between Co(II), Co(III), and Co(IV) states. mdpi.comnih.gov